tert-Butyl methyl(3-oxopropyl)carbamate chemical properties
tert-Butyl methyl(3-oxopropyl)carbamate chemical properties
An In-Depth Technical Guide to tert-Butyl methyl(3-oxopropyl)carbamate: Properties, Synthesis, and Applications
Introduction
tert-Butyl methyl(3-oxopropyl)carbamate is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Its structure incorporates a terminal aldehyde and a secondary amine protected by the tert-butyloxycarbonyl (Boc) group. This unique combination of functional groups makes it a valuable synthetic building block, enabling the introduction of a protected N-methyl-3-aminopropanal moiety into more complex molecular architectures. The aldehyde offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the Boc-protecting group provides a stable yet readily cleavable mask for the secondary amine, facilitating controlled, sequential synthetic strategies.
This guide provides a comprehensive technical overview of tert-Butyl methyl(3-oxopropyl)carbamate, detailing its chemical and physical properties, plausible synthetic routes, characteristic reactivity, and key applications, particularly within the realm of drug discovery and development.
Caption: Chemical structure of tert-Butyl methyl(3-oxopropyl)carbamate.
Core Chemical Properties and Identifiers
Precise identification and understanding of fundamental physical properties are critical for the successful application of any chemical reagent. The key data for tert-Butyl methyl(3-oxopropyl)carbamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 273757-11-2 | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 187.24 g/mol | [2] |
| IUPAC Name | tert-butyl methyl(3-oxopropyl)carbamate | [3] |
| Synonyms | N-Boc-N-methyl-3-amino-propanaldehyde, TERT-BUTYL 2-FORMYLETHYLMETHYLCARBAMATE, Methyl-(3-oxo-propyl)-carbamic acid tert-butyl ester | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 250.5 ± 19.0 °C (Predicted) | [1][3] |
| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Purity | Typically ≥95% | [1][2] |
Spectroscopic Characterization Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
~9.8 ppm (t, 1H): The aldehyde proton (-CHO), appearing as a triplet due to coupling with the adjacent CH₂ group.
-
~3.4 ppm (t, 2H): The methylene protons adjacent to the nitrogen atom (-N-CH₂-).
-
~2.8 ppm (s, 3H): The N-methyl protons (-N-CH₃), appearing as a singlet.
-
~2.7 ppm (dt, 2H): The methylene protons adjacent to the aldehyde group (-CH₂-CHO).
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃), appearing as a sharp singlet.[4]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
~202 ppm: Aldehyde carbonyl carbon (-CHO).
-
~155 ppm: Carbamate carbonyl carbon (-O-(C=O)-N).
-
~80 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~45-50 ppm: Methylene carbon adjacent to the nitrogen.
-
~40-45 ppm: Methylene carbon adjacent to the aldehyde.
-
~35 ppm: N-methyl carbon.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
-
Infrared (IR) Spectroscopy: IR analysis is key for identifying the carbonyl functional groups.
-
~1730 cm⁻¹: A strong absorption peak corresponding to the C=O stretch of the aldehyde.
-
~1690 cm⁻¹: A strong absorption peak for the C=O stretch of the carbamate group.
-
~2970 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
Synthesis, Reactivity, and Handling
Plausible Synthetic Pathway
A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. Therefore, a logical precursor for tert-Butyl methyl(3-oxopropyl)carbamate is tert-butyl (3-hydroxypropyl)methylcarbamate.[3] Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable aprotic solvent like dichloromethane (DCM) are ideal for this transformation.
Caption: Synthetic workflow for tert-Butyl methyl(3-oxopropyl)carbamate.
Experimental Protocol: Oxidation of tert-butyl (3-hydroxypropyl)methylcarbamate
Causality: This protocol uses Dess-Martin periodinane, a hypervalent iodine compound that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions, thus preventing Boc group cleavage which can occur under acidic conditions.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (3-hydroxypropyl)methylcarbamate (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm.
-
Reagent Addition: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise to the stirred solution. The reaction mixture may turn cloudy.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces excess DMP, and the bicarbonate neutralizes any acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.
Chemical Reactivity
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.
Caption: Key chemical transformations of the title compound.
-
Aldehyde Group: The electrophilic aldehyde is susceptible to nucleophilic attack, making it a versatile handle for chain extension and functionalization. Key reactions include:
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form a new C-N bond.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, providing a powerful method for C=C bond formation.
-
Reduction/Oxidation: Can be easily reduced to the corresponding primary alcohol using agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid.
-
-
Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group, stable to a wide range of non-acidic conditions, including many reductions, oxidations, and organometallic reactions.[5] Its primary role is to mask the nucleophilicity of the amine.
-
Deprotection: The Boc group is efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent, to liberate the secondary amine. This unmasked amine is then available for subsequent reactions such as acylation, alkylation, or sulfonylation.
-
Applications in Drug Discovery and Development
The carbamate functional group is a prevalent structural motif in many approved therapeutic agents.[6] Boc-protected intermediates, like tert-Butyl methyl(3-oxopropyl)carbamate, are indispensable tools in medicinal chemistry for several reasons:
-
Scaffold Elaboration: This molecule serves as a three-carbon linker with a protected secondary amine. In a multi-step synthesis, a medicinal chemist can first elaborate the aldehyde functionality and then, in a later step, deprotect the amine to attach another pharmacophore or linking group. This controlled, stepwise approach is fundamental to building complex drug candidates.[7]
-
Synthesis of Polyamines and Analogues: The N-methyl-1,3-diaminopropane core, accessible after reductive amination of the aldehyde and deprotection, is a key structural element in various biologically active molecules, including analogues of natural polyamines like spermidine, which are investigated as potential therapeutic agents.[5]
-
Linker Chemistry: In the development of complex modalities like Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The aldehyde and protected amine of this compound provide two orthogonal points of attachment for connecting a payload to a targeting moiety.
Safety, Handling, and Storage
As a laboratory chemical, tert-Butyl methyl(3-oxopropyl)carbamate should be handled with appropriate care, following standard safety protocols.
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | [8] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. | [8][9] |
| Storage | Store in a tightly sealed container in a freezer (-20 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Keep in a dark place. | [1][10] |
| In case of contact | Skin: Wash immediately with soap and water. Eyes: Rinse cautiously with water for several minutes. | [8] |
| Spills | Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [9] |
Conclusion
tert-Butyl methyl(3-oxopropyl)carbamate is a highly versatile and valuable building block for modern organic synthesis. Its bifunctional nature, characterized by a reactive aldehyde and a robustly protected secondary amine, provides researchers and drug development professionals with a powerful tool for the construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling procedures is essential for leveraging its full synthetic potential in the laboratory.
References
- Google Patents.
-
PubChem. Tert-butyl (1-(3-chlorophenyl)-3-(methoxy(methyl)amino)-3-oxopropyl)carbamate. [Link]
-
Carl ROTH. Safety Data Sheet: Methyl tert-butyl ether. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
Sources
- 1. tert-Butyl Methyl(3-oxopropyl)carbaMate | 273757-11-2 [chemicalbook.com]
- 2. tert-Butyl methyl(3-oxopropyl)carbamate | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. 116861-31-5|tert-Butyl (3-chloropropyl)carbamate|BLD Pharm [bldpharm.com]
